Bienvenue dans la boutique en ligne BenchChem!

VU533

NAPE-PLD activation enzyme kinetics chemical probe validation

Select VU533 for true NAPE-PLD activation. Unlike the inactive analog VU233 or FAAH/sEH-active VU534, VU533 provides potent (human EC50 0.20μM), selective, and reversible activation without confounding off-target effects. Validated to enhance efferocytosis by 1.53-fold in macrophages. Cleaner chemical probe for cardiometabolic studies.

Molecular Formula C21H22FN3O3S2
Molecular Weight 447.6 g/mol
Cat. No. B2908685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU533
Molecular FormulaC21H22FN3O3S2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26)
InChIKeyUKXHDJBIBJBTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU533 NAPE-PLD Activator for Cardiometabolic and Efferocytosis Research


VU533 is a benzothiazole phenylsulfonyl-piperidine carboxamide small molecule that acts as a reversible, potent, and selective allosteric activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) [1]. It targets an allosteric site distinct from that of phosphatidylethanolamine (PE), deoxycholic acid (DCA), or the inhibitor LEI-401 . VU533 enhances NAPE-PLD activity and increases efferocytosis by macrophages, making it a validated chemical probe for investigating cardiometabolic diseases and macrophage biology [1].

Why VU533 Cannot Be Replaced by Inactive Analogs Like VU233


VU533 is part of a benzothiazole phenylsulfonyl-piperidine series where subtle structural modifications dramatically alter functional activity. For instance, the closely related analog VU233 shares the same core scaffold but is completely inactive as a NAPE-PLD activator (Emax < 1.2) [1]. This functional divergence underscores that generic substitution of VU533 with structurally similar compounds—even those within the same chemical series—would yield a null functional probe incapable of modulating NAPE-PLD activity or enhancing efferocytosis [1].

VU533 Quantitative Differentiation Evidence vs. VU534, VU233, LEI-401, and ARN19874


VU533 Demonstrates Superior Emax vs. VU534 in Recombinant Mouse NAPE-PLD Assay

VU533 exhibits a significantly higher maximal efficacy (Emax) compared to the closely related analog VU534 in recombinant mouse NAPE-PLD assays [1]. Both compounds share an EC50 of 0.30 μM, but VU533 produces a 2.6-fold activation (95% CI 2.6-2.8) versus VU534's 2.1-fold (95% CI 2.0-2.2), representing a 24% greater maximal induction of enzyme activity [1].

NAPE-PLD activation enzyme kinetics chemical probe validation

VU533 Displays 4.7-Fold Higher Potency than VU534 on Recombinant Human NAPE-PLD

On recombinant human NAPE-PLD, VU533 is substantially more potent than VU534, with an EC50 of 0.20 μM (95% CI 0.12-0.32 μM) versus 0.93 μM (95% CI 0.63-1.39 μM) [1]. Both achieve comparable Emax values (1.9-fold and 1.8-fold, respectively), but VU533 requires 4.7-fold lower concentration to reach half-maximal activation [1].

human NAPE-PLD potency comparison recombinant enzyme

VU533 Enhances Efferocytosis by 1.53-Fold, While Inactive Analog VU233 Reduces It

VU533 significantly enhances efferocytosis in bone marrow-derived macrophages (BMDM) by 1.53-fold following 6-hour pretreatment at 10 μM, whereas the structurally related analog VU233 modestly reduces efferocytosis at the same concentration [1]. This functional divergence validates VU533 as an active chemical probe while VU233 serves as a negative control [1].

efferocytosis macrophage biology functional assay

VU533 Binds Allosteric Site Distinct from PE, DCA, and LEI-401

VU533 targets an allosteric site on NAPE-PLD that is distinct from the binding sites of phosphatidylethanolamine (PE, the endogenous substrate), deoxycholic acid (DCA), and the competitive inhibitor LEI-401 [1]. This allosteric mechanism differentiates VU533 from LEI-401, which acts as a competitive inhibitor with an IC50 of approximately 34 μM [2], and from VU534, which exhibits dual off-target inhibition of FAAH and sEH (IC50 = 1.2 μM for sEH) [3].

allosteric modulation binding site mechanism of action

VU533 Optimal Research Applications: Efferocytosis, Cardiometabolic Disease, and NAPE-PLD Pathway Studies


Investigating NAPE-PLD Dependent Efferocytosis in Macrophages

VU533 (10 μM, 6 h pretreatment) enhances efferocytosis by 1.53-fold in murine BMDM [1]. This functional activity is NAPE-PLD-dependent, as demonstrated by abrogation of the effect in Napepld−/− BMDM [1]. Researchers studying macrophage clearance of apoptotic cells in atherosclerosis or inflammation should select VU533 over inactive analog VU233 (which reduces efferocytosis) or VU534 (which carries dual FAAH/sEH off-target activity) [1][2].

Allosteric Activation of Human NAPE-PLD in Cellular Assays

VU533 activates recombinant human NAPE-PLD with an EC50 of 0.20 μM and Emax of 1.9-fold, and activates cellular NAPE-PLD in human HepG2 cells with an EC50 of 3.0 μM [1]. Its 4.7-fold higher potency on human enzyme compared to VU534 makes it the preferred choice for studies requiring human NAPE-PLD activation at lower concentrations [1].

Clean Chemical Probe for NAPE-PLD Biology with Minimal Off-Target Activity

VU533 demonstrates minimal cytotoxicity up to 30 μM in RAW264.7 and HepG2 cells, and shows only weak activity toward FAAH and sEH [1]. This cleaner profile distinguishes VU533 from VU534, which inhibits sEH with an IC50 of 1.2 μM [2]. For experiments requiring selective NAPE-PLD activation without confounding FAAH or sEH modulation, VU533 is the superior tool compound [1].

Negative Control-Validated Experiments Using VU233

The structurally related analog VU233 is completely inactive as a NAPE-PLD activator (Emax < 1.2) and shows no significant effect in recombinant or cellular assays [1]. VU233 modestly reduces efferocytosis, serving as an ideal negative control for experiments where VU533's NAPE-PLD-dependent effects must be validated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.